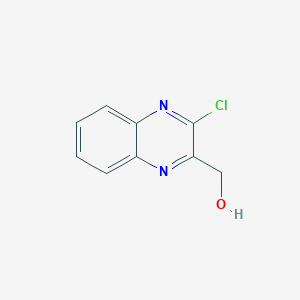

(3-Chloroquinoxalin-2-yl)methanol

Description

Significance of Quinoxaline (B1680401) Derivatives in Organic Synthesis

Quinoxaline derivatives are pivotal intermediates in organic synthesis, serving as foundational structures for a wide array of more complex molecules. nih.gov Their inherent reactivity and the possibility for substitution at various positions on the bicyclic ring system allow for the construction of diverse molecular architectures. The classical and most common method for synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govmdpi.com However, numerous other synthetic strategies have been developed to access functionalized quinoxalines, highlighting the ongoing importance of this heterocyclic system in synthetic chemistry. acs.orgorganic-chemistry.org

The broad spectrum of biological activities associated with quinoxaline derivatives has further fueled their synthetic exploration. researchgate.net These compounds have been investigated for their potential as anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory agents, among others. ijpsjournal.comnih.govnih.gov Notably, some antibiotics, such as echinomycin (B1671085) and levomycin, incorporate the quinoxaline moiety in their structures. nih.govresearchgate.net

Role of Halogenated and Hydroxymethylated Quinoxaline Architectures

The introduction of halogen and hydroxymethyl groups onto the quinoxaline scaffold significantly influences the molecule's physicochemical properties and reactivity, thereby expanding its utility.

Halogenated Quinoxalines: The presence of a halogen atom, such as chlorine, can profoundly impact a molecule's electronic properties, lipophilicity, and metabolic stability. nih.govnih.gov In the context of drug discovery, halogenation is a common strategy to enhance the binding affinity of a compound to its biological target. The chlorine atom in (3-Chloroquinoxalin-2-yl)methanol, for instance, acts as a reactive handle, enabling further functionalization through various cross-coupling reactions. This versatility makes halogenated quinoxalines valuable building blocks for creating libraries of compounds for biological screening. nih.govacs.org

Hydroxymethylated Quinoxalines: The hydroxymethyl group (-CH2OH) introduces a site for hydrogen bonding and can improve the solubility of the parent molecule. oup.com This functional group can be readily oxidized to an aldehyde or a carboxylic acid, or it can participate in esterification and etherification reactions, providing a gateway to a diverse range of derivatives. The stability and reactivity of the hydroxymethyl group can be influenced by the surrounding chemical environment, including the pH of the solution. oup.com

The combination of both a chloro and a hydroxymethyl group in this compound creates a bifunctional molecule with distinct reactive sites, making it a particularly interesting and versatile synthon in organic synthesis.

Research Landscape of this compound and Analogues

The research surrounding this compound and its analogues is primarily focused on their synthetic utility. A search of chemical databases reveals its identity through its CAS number, 2089335-04-4. While specific in-depth studies on the biological activity of this compound itself are not extensively documented in publicly available literature, its role as a precursor to other molecules is evident. For instance, the chloro group can be displaced by various nucleophiles to introduce new functionalities, while the hydroxymethyl group can be modified to alter the compound's properties. This strategic positioning of reactive groups makes it a valuable starting material for creating diverse chemical libraries for drug discovery and materials science research.

Structure

3D Structure

Properties

IUPAC Name |

(3-chloroquinoxalin-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c10-9-8(5-13)11-6-3-1-2-4-7(6)12-9/h1-4,13H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZLWAOBBSSTHKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)Cl)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity Profiles of 3 Chloroquinoxalin 2 Yl Methanol Analogues

Reactivity at the Chlorine Atom of 3-Chloroquinoxalin-2-yl Moiety

The chlorine atom at the C-3 position of the quinoxaline (B1680401) ring is susceptible to nucleophilic substitution reactions. This reactivity is analogous to that observed in other chloro-substituted N-heteroaromatic compounds, such as chloroquinolines. researchgate.net The carbon-chlorine bond is polarized due to the electron-withdrawing nature of the adjacent nitrogen atoms and the aromatic ring, rendering the carbon atom electrophilic and prone to attack by nucleophiles. chemguide.co.uk

The success of these substitution reactions can be influenced by the reaction conditions, including the presence of acid or base catalysts. researchgate.net For instance, in reactions with nucleophiles like 1,2,4-triazole, both acid and base catalysis can play a significant role in modulating the reactivity of the chloroquinoline substrate. researchgate.net Common nucleophiles that can displace the chloride ion include amines, alkoxides, and thiolates, leading to the formation of C-N, C-O, and C-S bonds, respectively.

The mechanism of these substitutions can proceed through different pathways, such as SNAr (nucleophilic aromatic substitution) or transition-metal-catalyzed cross-coupling reactions. In SNAr reactions, the nucleophile attacks the carbon atom bearing the chlorine, forming a Meisenheimer-like intermediate, followed by the departure of the chloride ion. The stability of this intermediate is enhanced by the electron-withdrawing nitrogen atoms in the quinoxaline ring. For some substrates, particularly those that are less reactive, transition metal catalysts, such as palladium or copper, are employed to facilitate the substitution.

Transformations of the Hydroxymethyl Moiety at Quinoxaline C-2

The hydroxymethyl group at the C-2 position is a versatile functional handle that can undergo a variety of transformations, most notably oxidation reactions.

The primary alcohol of the hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid, depending on the oxidant and reaction conditions. The oxidation of methanol (B129727) and its derivatives is a well-established transformation in organic chemistry. nih.govresearchgate.net

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, are typically used for the selective oxidation of primary alcohols to aldehydes. The resulting 3-chloroquinoxaline-2-carbaldehyde (B1602040) is a valuable intermediate for further synthetic modifications, such as the formation of imines, oximes, or as a substrate in various condensation reactions.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid), will typically oxidize the primary alcohol directly to the corresponding carboxylic acid, yielding 3-chloroquinoxaline-2-carboxylic acid. This transformation provides another key synthetic intermediate that can be used in the formation of amides, esters, and other carboxylic acid derivatives.

The photochemical oxidation of quinoxaline derivatives in methanol has also been studied, demonstrating the potential for photoinduced transformations. acs.org In some cases, the oxidation process can be coupled with the reduction of the quinoxaline ring. nih.gov

Modifications and Functionalization of the Quinoxaline Ring System

The quinoxaline ring itself is a platform for a wide range of functionalization reactions, allowing for the introduction of various substituents and the construction of more complex molecular architectures.

The formation of new carbon-carbon bonds at the quinoxaline core, particularly at the C-3 position, is a cornerstone of quinoxaline chemistry. A multitude of modern cross-coupling reactions have been successfully applied to quinoxaline systems, often utilizing the reactivity of the C-3 halogen or a C-H bond. These methods include well-established reactions such as:

Heck Reaction: The palladium-catalyzed coupling of the 3-chloroquinoxaline with an alkene to form a new C-C double bond. chemistry.coach

Suzuki Reaction: The palladium-catalyzed cross-coupling of a 3-haloquinoxaline with an organoboron reagent (e.g., a boronic acid or ester). chemistry.coach

Sonogashira Reaction: The palladium-catalyzed coupling of a 3-haloquinoxaline with a terminal alkyne, providing access to alkynyl-substituted quinoxalines. chemistry.coach

In addition to these classic cross-coupling reactions, direct C-H functionalization of the quinoxaline ring has emerged as a powerful and atom-economical strategy. rsc.orgmdpi.com These reactions often proceed via radical pathways or are facilitated by transition metal catalysts. Various alkyl and aryl groups can be introduced at the C-3 position of quinoxalin-2(1H)-ones, which are close analogues of the target molecule. cjcatal.comacs.org

The following table summarizes some examples of C-C bond formation reactions on the quinoxaline core:

| Reaction Name | Reactants | Catalyst/Reagents | Product Type |

| Heck Reaction | 3-Haloquinoxaline, Alkene | Palladium catalyst, Base | 3-Alkenylquinoxaline |

| Suzuki Reaction | 3-Haloquinoxaline, Boronic acid/ester | Palladium catalyst, Base | 3-Aryl/Vinylquinoxaline |

| Sonogashira Reaction | 3-Haloquinoxaline, Terminal alkyne | Palladium catalyst, Copper co-catalyst, Base | 3-Alkynylquinoxaline |

| Direct C-H Arylation | Quinoxalin-2(1H)-one, Aryl halide | Palladium or Copper catalyst | 3-Arylquinoxalin-2(1H)-one |

| Radical Alkylation | Quinoxalin-2(1H)-one, Alkyl radical precursor | Initiator (e.g., peroxide) | 3-Alkylquinoxalin-2(1H)-one |

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that allows for the transformation of one functional group into another. ub.edusolubilityofthings.com On the quinoxaline scaffold, this can involve a wide range of reactions. For example, a nitrile group, which can be introduced via nucleophilic substitution of a halide, can be reduced to an amine or hydrolyzed to a carboxylic acid. vanderbilt.edu An azide (B81097) group can be reduced to an amine or participate in click chemistry reactions. nih.gov

Furthermore, heterocyclic rings can be constructed onto the quinoxaline core. For instance, a carbohydrazide (B1668358) derivative of quinoxaline can be cyclized to form an oxadiazole ring. nih.gov These interconversions significantly expand the chemical space accessible from a single quinoxaline precursor.

Mechanistic Insights into Quinoxaline Functionalization Reactions

The mechanisms of quinoxaline functionalization are diverse and depend on the specific reaction type.

For nucleophilic substitution reactions at the C-3 chloro position, the mechanism is often SNAr, involving the formation of a stabilized anionic intermediate (Meisenheimer complex) before the expulsion of the chloride leaving group. researchgate.net

Transition metal-catalyzed cross-coupling reactions (Heck, Suzuki, Sonogashira) proceed through a catalytic cycle that typically involves three key steps:

Oxidative Addition: The metal catalyst (e.g., Pd(0)) inserts into the carbon-halogen bond of the 3-chloroquinoxaline. chemistry.coach

Transmetalation (for Suzuki) or Carbopalladation (for Heck): The second coupling partner is transferred to the metal center.

Reductive Elimination: The coupled product is expelled, and the catalyst is regenerated. chemistry.coach

Direct C-H functionalization reactions often involve radical intermediates. mdpi.comacs.orgnih.gov These can be generated through the use of radical initiators or via photoredox or electrochemical catalysis. cjcatal.com The quinoxaline ring can act as a radical acceptor, and the subsequent reaction with another radical species leads to the formation of the new C-C or C-heteroatom bond. For example, in some C-H arylations, a proposed mechanism involves the generation of an aryl radical that adds to the C-3 position of the quinoxaline, followed by an oxidation step to restore aromaticity.

The enolization of quinoxalin-2(1H)-ones is a key step in some functionalization reactions, allowing the molecule to act as a nucleophile. mdpi.com Mechanistic studies, including the use of radical scavengers and spectroscopic techniques, are crucial for elucidating the precise pathways of these complex transformations.

Nucleophilic Aromatic Substitution Mechanisms in Quinoxaline Systems

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic systems, such as quinoxalines. wikipedia.orgbyjus.com The general mechanism is a two-step addition-elimination process, which is distinct from SN1 and SN2 reactions. wikipedia.orgbyjus.com In the context of (3-Chloroquinoxalin-2-yl)methanol analogues, the chlorine atom at the C3 position serves as a leaving group.

The SNAr mechanism is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the leaving group (the ipso-carbon). wikipedia.org The pyrazine (B50134) ring of the quinoxaline system is inherently electron-withdrawing due to the presence of two nitrogen atoms, which makes the carbon atoms of the heterocyclic ring electrophilic. This electrophilicity is crucial for the initial nucleophilic attack. The presence of a good leaving group, like a halide, is a prerequisite for this reaction to proceed. wikipedia.orgbyjus.com

The attack of the nucleophile disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The negative charge in this intermediate is delocalized across the aromatic system and, significantly, onto the electronegative nitrogen atoms of the quinoxaline ring. This delocalization provides substantial stabilization for the intermediate, lowering the activation energy of the first step. The stability of the Meisenheimer complex is a key factor driving the SNAr reaction in heteroaromatic systems. wikipedia.org

The following table summarizes examples of SNAr reactions on chloro-substituted quinoxaline and related pyridine (B92270) systems.

| Electrophile | Nucleophile | Product | Observations | Ref |

| 2,4-Dinitrochlorobenzene | Hydroxide | 2,4-Dinitrophenol | Classic example showing activation by nitro groups. | wikipedia.org |

| 2-Chloropyridine (B119429) | Amines | 2-Aminopyridine derivatives | Demonstrates reactivity of chloropyridines in SNAr. | youtube.com |

| 2-Chloroquinoxaline | Nitrile carbanions | Products of SNAr of chlorine | SNAr at the chlorine position is preferred over Vicarious Nucleophilic Substitution (VNS) of hydrogen. | rsc.org |

Radical Pathways in Quinoxaline Derivatization

Radical reactions provide an alternative and powerful method for the derivatization of quinoxaline systems, often allowing for C-H functionalization at positions that are not readily accessible through ionic pathways. These reactions typically involve the generation of a radical species that subsequently adds to the quinoxaline ring.

Recent studies have focused on the radical functionalization of quinoxalin-2(1H)-ones, which are structural analogues of the target compound. One common strategy involves visible-light-induced photoredox catalysis. acs.org In a typical mechanism, a photosensitizer, which can sometimes be the quinoxalin-2(1H)-one itself, absorbs light and enters an excited state. acs.org This excited state can then engage in a single-electron transfer (SET) process with a radical precursor to generate a reactive radical species. For instance, aryl thianthrenium salts can serve as precursors to aryl radicals upon reduction via SET. acs.org

Once generated, the radical (e.g., an aryl or alkyl radical) adds to the electron-deficient quinoxaline ring. acs.orgmdpi.com The addition typically occurs at the C3 position of quinoxalin-2(1H)-ones, leading to a new radical intermediate. mdpi.com This intermediate can then undergo further transformation, such as oxidation and deprotonation or a hydrogen atom abstraction (HAT), to yield the final functionalized product. mdpi.com The regioselectivity of the radical addition is influenced by the electronic properties of the quinoxaline ring.

The involvement of radical intermediates in these pathways is often confirmed through control experiments using radical scavengers like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl), which trap the radicals and inhibit the reaction. acs.org Mechanistic studies have also highlighted a donor-acceptor inversion strategy, where the in-situ formation of a salt between a quinoxalin-2(1H)-one and an acid (like BF3·OEt2) or hexafluoroisopropanol (HFIP) creates a potent oxidant that drives the radical reaction. acs.orgnih.gov

The table below presents findings from studies on the radical functionalization of quinoxalin-2(1H)-ones.

| Quinoxaline Derivative | Radical Precursor | Reaction Type | Key Mechanistic Step | Ref |

| Quinoxalin-2(1H)-one | Aryl Thianthrenium Salts | Visible-light-induced 1,2-di(hetero)arylation of styrenes | Photoexcited quinoxalin-2(1H)-one acts as a photosensitizer for SET to generate an aryl radical. | acs.org |

| Quinoxalin-2(1H)-one | Various (for cyclization, alkenylation) | Donor-Acceptor Inversion | In-situ salt formation creates a potent oxidant, facilitating radical generation. | acs.orgnih.gov |

| Quinoxalin-2(1H)-one | Arylhydrazines | Visible-light-driven C-H arylation | Phenyl radical generated from arylhydrazine regioselectively attacks the C3 position. | mdpi.com |

Annulation Reaction Mechanisms

Annulation reactions involve the construction of a new ring onto an existing molecular framework. While many methods focus on the initial synthesis of the quinoxaline ring system itself through the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds (Hinsberg synthesis), annulation can also be performed on a pre-existing quinoxaline core to build more complex polycyclic structures. nih.govnih.gov

These reactions often proceed via cycloaddition pathways where the quinoxaline derivative acts as one of the components. For example, quinoxaline systems can be conceptually related to quinone-like structures, which are known to participate in various annulation reactions. Quinone imines and their ketals, for instance, are highly reactive electrophiles used in formal [3+2] and [4+2] cycloaddition reactions to construct fused heterocyclic systems. mdpi.com

In a typical [3+2] annulation mechanism involving a quinone imine ketal (QIK), a Lewis acid catalyst activates the QIK, making it more electrophilic. mdpi.com A nucleophilic component, such as an enamide or a substituted indole, then attacks the activated QIK. This is followed by a cascade of intramolecular reactions, including cyclization and rearrangement, to form a new five-membered ring fused to the initial aromatic system. The reaction pathway enables the rapid assembly of complex polycyclic architectures from relatively simple starting materials. mdpi.com

Another important annulation strategy is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a six-membered ring. youtube.com While classically applied to ketones, the principles can be extended to heterocyclic systems. A substrate with an α,β-unsaturated carbonyl equivalent (Michael acceptor) reacts with an enolate (Michael donor). The resulting 1,5-dicarbonyl system (or its heteroatomic equivalent) then undergoes an intramolecular cyclization and dehydration to yield a new fused ring. youtube.com These strategies highlight the potential for expanding the core structure of this compound analogues to create diverse and complex heterocyclic scaffolds.

| Annulation Type | Reactants | Key Intermediate/Catalyst | Resulting Structure | Ref |

| [3+2] Cycloaddition | Quinone Imine Ketal (QIK) + 3-Methylindole | Sc(OTf)3 (Lewis Acid) | Indoline-fused isoxazoline | mdpi.com |

| [3+2] Cycloaddition | Quinone Imine Ketal (QIK) + 5-Amino-isoxazoline | Sc(OTf)3 (Lewis Acid) | Indoline-fused isoxazoline | mdpi.com |

| Robinson Annulation | Michael Acceptor + Michael Donor (Enolate) | 1,5-Dicarbonyl intermediate | Fused six-membered ring | youtube.com |

Structural Characterization Methodologies for 3 Chloroquinoxalin 2 Yl Methanol and Derivatives

X-ray Crystallography for Molecular Structure Elucidation

Detailed research findings on compounds structurally analogous to (3-Chloroquinoxalin-2-yl)methanol, such as chloro-substituted quinolin-3-yl methanol (B129727) derivatives, have been successfully elucidated using this technique. The crystallographic data from these studies serve as a crucial reference for understanding the structural characteristics of this class of compounds.

Similarly, the crystal structure of (2-Chloro-6-methylquinolin-3-yl)methanol has been determined, crystallizing in the monoclinic space group P21/c. nih.gov The non-hydrogen atoms of this molecule are also nearly coplanar. nih.gov The crystal packing is consolidated by O—H···O hydrogen bonds, which form C(2) chains, alongside weak C—H···π interactions and aromatic π–π stacking with a centroid–centroid distance of 3.713 (3) Å. nih.gov

The crystallographic data for these related structures are summarized in the tables below.

Crystal Data and Structure Refinement for (2-Chloro-8-methoxyquinolin-3-yl)methanol monohydrate nih.gov

| Parameter | Value |

| Empirical Formula | C₁₁H₁₀ClNO₂·H₂O |

| Formula Weight | 241.67 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 9.161 (5) |

| b (Å) | 14.246 (5) |

| c (Å) | 9.464 (5) |

| β (°) | 116.819 (5) |

| Volume (ų) | 1102.3 (9) |

| Z | 4 |

| Temperature (K) | 290 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor (R[F² > 2σ(F²)]) | 0.054 |

| wR(F²) | 0.134 |

Crystal Data and Structure Refinement for (2-Chloro-6-methylquinolin-3-yl)methanol nih.gov

| Parameter | Value |

| Empirical Formula | C₁₁H₁₀ClNO |

| Formula Weight | 207.65 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 14.8091 (17) |

| b (Å) | 4.6387 (5) |

| c (Å) | 14.5098 (11) |

| β (°) | 96.594 (9) |

| Volume (ų) | 990.16 (17) |

| Z | 4 |

| Temperature (K) | 295 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor (R[F² > 2σ(F²)]) | 0.085 |

| wR(F²) | 0.222 |

These detailed crystallographic studies, while not on this compound itself, provide a solid foundation for predicting its structural features. The planarity of the heterocyclic core, the potential for various hydrogen bonding patterns involving the methanol group, and the influence of the chloro substituent on the electronic and packing properties are all key aspects that can be inferred from the analysis of these closely related derivatives. The precise molecular geometry obtained from X-ray crystallography is fundamental for structure-activity relationship (SAR) studies and for the rational design of new quinoxaline-based compounds. nih.gov

Theoretical and Computational Studies on 3 Chloroquinoxalin 2 Yl Methanol Chemistry

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical investigation of quinoxaline (B1680401) derivatives, offering a detailed view of their electronic properties and behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For quinoxaline derivatives, DFT, particularly using the B3LYP functional with a 6-311G basis set, has been employed to calculate various molecular properties. researchgate.net Such calculations can determine optimized molecular geometries, chemical potential (µ), chemical hardness (η), and global electrophilicity (ω). researchgate.net These parameters are crucial for understanding the kinetic stability and reactivity of the molecule. For instance, DFT calculations on related quinoxalin-2(1H)-one derivatives have been used to compute electrode potentials in aqueous solutions, demonstrating the predictive power of this method in determining redox properties. researchgate.net Although specific DFT data for (3-chloroquinoxalin-2-yl)methanol is not widely published, the established methodologies for other quinoxalines are directly applicable.

A typical output from DFT calculations would include the following parameters, which are essential for predicting the molecule's behavior:

| Parameter | Significance |

| Total Energy | Indicates the stability of the molecular conformation. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, which relates to chemical reactivity and electronic transitions. |

| Dipole Moment | Provides insight into the molecule's polarity and its interaction with polar solvents and biological targets. |

| Mulliken Charges | Describes the partial atomic charges, indicating potential sites for electrophilic and nucleophilic attack. |

Ab Initio and Semi-Empirical Methods for Electronic Structure

Beyond DFT, other quantum mechanical methods like ab initio and semi-empirical calculations are valuable for studying electronic structures. Ab initio methods, such as Hartree-Fock, are derived directly from theoretical principles without the inclusion of experimental data. mdpi.com While computationally intensive, they provide a high level of accuracy.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them significantly faster and suitable for larger molecular systems. nih.govwustl.edu Methods like AM1, PM3, and MNDO/d fall under this category. nih.gov These methods are particularly useful for initial, large-scale screenings of molecular properties before undertaking more computationally expensive ab initio or DFT calculations. wustl.edu They have been effectively used to predict properties like the partition coefficient (logP), which is crucial in drug development. mdpi.com

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are essential tools for visualizing and predicting the behavior of this compound at an atomic level. Molecular docking is a key technique in this area, used to predict the binding orientation of a small molecule to its macromolecular target. For various quinoxaline derivatives, docking studies have been instrumental in identifying potential biological targets, such as human DNA topoisomerase and vascular endothelial growth factor receptor for N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide. nih.gov Similarly, docking has been used to suggest that certain propenone quinoxaline derivatives could interact with the poly (ADP-ribose) polymerase protein of Trypanosoma cruzi. nih.gov These examples highlight how molecular docking could be applied to this compound to explore its potential interactions with various enzymes and receptors.

Prediction of Reactivity and Reaction Pathways

Computational chemistry offers powerful tools for predicting the reactivity and potential reaction pathways of molecules. For quinoxaline derivatives, DFT calculations have been successfully used to predict redox potentials. researchgate.net For example, a study on quinoxalin-2(H)-one and its derivatives calculated their electrode potentials relative to the Standard Hydrogen Electrode (SHE), providing insight into their tendency to be oxidized or reduced. researchgate.net The study found that electron-donating groups, like an amino group, decrease the reduction potential. researchgate.net This same methodology can be applied to this compound to predict its reactivity in redox reactions, with the chloro and methanol (B129727) groups influencing the electronic properties of the quinoxaline core. The calculated electronic properties, such as HOMO-LUMO energies and atomic charges, can further help in identifying the most likely sites for chemical reactions.

Structure-Property Relationships from Computational Models

A significant advantage of computational modeling is its ability to establish quantitative structure-property relationships (QSPR) and structure-activity relationships (SAR). These models correlate the structural or physicochemical properties of a series of compounds with their activities. For instance, a study on quinoxaline 1,4-di-N-oxide derivatives found a linear correlation between their trypanocidal activities and the computationally derived partition coefficient (LogP). nih.gov Such relationships are invaluable for designing new compounds with enhanced properties. By calculating a range of molecular descriptors for this compound, such as electronic, steric, and hydrophobic parameters, it is possible to build predictive QSPR/SAR models for this class of compounds, guiding the synthesis of new derivatives with desired biological activities or physical properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (3-Chloroquinoxalin-2-yl)methanol, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, 2-chloro-3-phenylquinoxaline derivatives can react with methanol under reflux with a base like triethylamine to introduce the hydroxymethyl group . Reaction optimization includes controlling temperature (e.g., reflux at 61°C) and solvent selection (e.g., ethanol, chloroform) to improve purity and yield .

- Key Variables : Solvent polarity, stoichiometry of reagents, and reaction time. Ethanol is preferred for its ability to dissolve quinoxaline intermediates while minimizing side reactions .

Q. How can researchers characterize this compound structurally?

- Techniques : Use and NMR to confirm the hydroxymethyl group (–CHOH) and chloroquinoxaline backbone. IR spectroscopy identifies hydroxyl stretching (~3476 cm) and aromatic C–Cl bonds. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M + H] at m/z 265.1108) .

- Purity Assessment : Recrystallization from ethanol or methanol removes impurities, monitored via HPLC with UV detection (e.g., Rt = 3.00–3.41 min for enantiomers) .

Q. What solubility properties should researchers consider for experimental design?

- Solubility Profile : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, ethanol) and chlorinated solvents (e.g., chloroform). Solubility in methanol is critical for derivatization reactions .

- Practical Tip : Pre-dissolve in ethanol for homogeneous mixing in biological assays or coupling reactions .

Advanced Research Questions

Q. How can stereoselective synthesis of this compound derivatives be achieved?

- Chiral Resolution : Asymmetric synthesis uses chiral catalysts (e.g., (R)- or (S)-BINOL) in iPrOH to produce enantiomers. Chiral HPLC columns (e.g., Chiralpak® IA) separate enantiomers with baseline resolution (Rt difference >0.4 min) .

- Case Study : Racemic 1-(3-Chloroquinoxalin-2-yl)hexan-1-ol was resolved into (S)- and (R)-enantiomers using chiral chromatography, critical for studying stereospecific biological activity .

Q. What strategies mitigate contradictory results in biological activity studies of quinoxaline derivatives?

- Data Analysis : Use dose-response curves and statistical models (e.g., ANOVA with post-hoc tests) to distinguish true bioactivity from assay noise. For example, antioxidant assays may show variability due to redox interference; confirm results via orthogonal methods like FRAP or DPPH .

- Case Study : In immunomodulatory studies, derivatives with piperazine substituents showed inconsistent activity due to variable cell permeability. Adjusting lipophilicity (e.g., logP optimization) improved reproducibility .

Q. How does the electronic nature of substituents affect the reactivity of this compound in cross-coupling reactions?

- Mechanistic Insight : Electron-withdrawing groups (e.g., –Cl) activate the quinoxaline ring for nucleophilic substitution, while bulky groups hinder regioselectivity. DFT calculations predict favorable sites for Suzuki-Miyaura coupling (C-2 or C-3 positions) .

- Experimental Validation : Allylation of 3-phenylquinoxaline-2-thione with allyl bromide achieved 73–81% yield, confirming the electrophilic reactivity at sulfur .

Safety and Best Practices

Q. What safety protocols are recommended for handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for reactions generating dust or vapors .

- Emergency Measures : In case of inhalation, move to fresh air; for ingestion, seek immediate medical attention. Store in airtight containers away from oxidizers .

Q. How should researchers address discrepancies in reported WGK (Water Hazard Class) ratings for quinoxaline derivatives?

- Regulatory Review : Cross-reference safety data from multiple sources (e.g., RTECS, CAS). For example, WGK Germany classifies similar compounds as "3" (highly hazardous), requiring strict wastewater management .

- Lab Compliance : Implement waste segregation and neutralization protocols for chlorinated byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.